CID 11387431
Overview
Description
CID 11387431 is a synthetic compound developed for use in scientific research. It is a small molecule inhibitor designed to block the activity of certain enzymes that are involved in the regulation of various biochemical processes.
Scientific Research Applications
Methodological Challenges in Developmental Research
Developmental research faces methodological challenges such as aligning research goals with appropriate designs. Alternative techniques like machine learning and Mendelian randomization could bridge gaps between research design and goals, improving the understanding of developmental processes (Hamaker, Mulder, & van IJzendoorn, 2020).
Software Licensing in Scientific Research
Scientific computing relies heavily on software developed by researchers. Proper licensing is crucial for reproducibility and building upon previous work. Understanding legal strategies for software licensing is essential for scientist-programmers (Morin, Urban, & Śliż, 2012).
Emulation of Dynamic Computer Codes
Gaussian process emulation offers an efficient way to model dynamic systems, such as rainfall-runoff simulators, in scientific research. This technique enables the prediction of complex system behaviors with reduced computational demand (Conti, Gosling, Oakley, & O'Hagan, 2009).
Data Sharing and Management
Data sharing among scientists enhances research verification and extension. However, barriers like lack of time, funding, and institutional support persist. Encouraging data sharing requires addressing these barriers and promoting a culture of openness (Tenopir et al., 2011).
Free and Open-Source Research Equipment
The adoption of open-source hardware for building research equipment can significantly lower costs and increase customization. Three-dimensional printers and open-source microcontrollers are enabling researchers to fabricate bespoke laboratory equipment (Pearce, 2012).
properties
InChI |
InChI=1S/C16H18F17Si/c1-7(2)34(8(3)4)6-5-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h7-8H,5-6H2,1-4H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLTUBFUTRGQJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F17Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583354 | |
Record name | ((Perfluorooctyl)ethyl)di(propan-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
356056-15-0 | |
Record name | ((Perfluorooctyl)ethyl)di(propan-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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